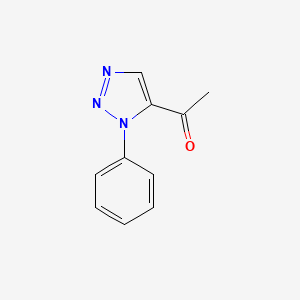
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone, also known as CPP or CPP-115, is a small molecule that has shown potential in various scientific research applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which can have a range of biochemical and physiological effects.
Mechanism of Action
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing GABA levels, this compound-115 can modulate neuronal activity and reduce the likelihood of seizures and anxiety-like behaviors.
Biochemical and Physiological Effects
The increase in GABA levels caused by this compound-115 can have a range of biochemical and physiological effects. GABA is known to play a role in the regulation of mood, anxiety, and sleep. Additionally, GABA is involved in the regulation of muscle tone and coordination. The increase in GABA levels caused by this compound-115 may also have an effect on the immune system, as GABA has been shown to modulate immune cell activity.
Advantages and Limitations for Lab Experiments
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various biological processes. Additionally, this compound-115 has been shown to have low toxicity and good bioavailability, which makes it suitable for use in animal models. However, this compound-115 has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115. One area of interest is the potential use of this compound-115 in the treatment of addiction. Preclinical studies have shown that this compound-115 can reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction. Additionally, there is interest in exploring the use of this compound-115 in the treatment of anxiety disorders and other psychiatric conditions. Finally, there is interest in developing new and more potent inhibitors of GABA aminotransferase, which could have even greater potential in the treatment of neurological and psychiatric disorders.
Synthesis Methods
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can be synthesized using a multi-step process that involves the reaction of various chemicals, including piperidine, cyclobutanone, and 4-methylthiophen-2-carboxylic acid. The synthesis of this compound-115 is a complex process that requires expertise in organic chemistry and careful attention to detail.
Scientific Research Applications
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been studied for its potential in various scientific research applications, including the treatment of epilepsy, anxiety, and addiction. In preclinical studies, this compound-115 has shown promise in reducing seizures and anxiety-like behaviors in animal models. Additionally, this compound-115 has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction.
properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-9-14(18-10-11)15(17)16-7-5-13(6-8-16)12-3-2-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJSQWAUUXFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
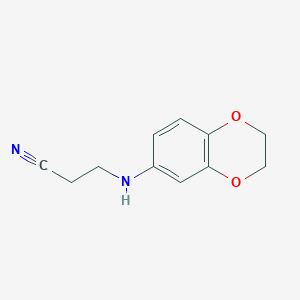
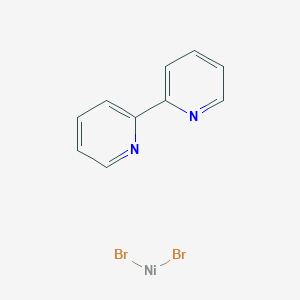
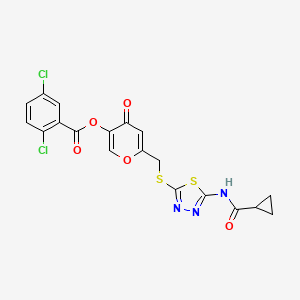
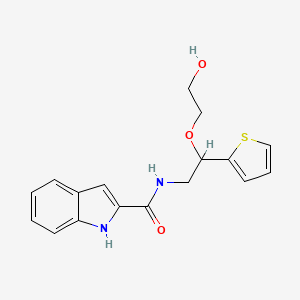


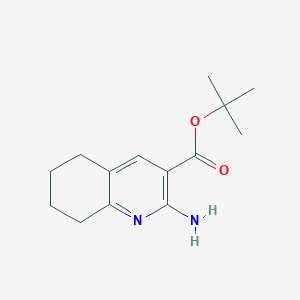
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)
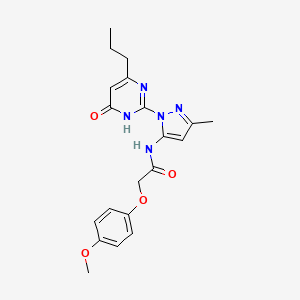
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbenzenesulfonamide](/img/structure/B2867439.png)
![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)
